molecular formula C22H16ClN5O4 B2454413 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1005304-51-7

2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2454413
CAS No.: 1005304-51-7
M. Wt: 449.85
InChI Key: ALWBCKYNNCZGFK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide” is a complex organic molecule. Its molecular formula is C22H16ClN5O4 . The compound contains several functional groups, including a chloro group, a nitro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is determined by its atomic composition and the arrangement of its atoms. It contains a pyridopyrimidinone core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidinone ring. This core is substituted at various positions with a chloro group, a nitro group, and a phenyl group bearing a methyl and an amide substituent .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in condensation or hydrolysis reactions, while the nitro group could be involved in reduction reactions. The chloro group is a good leaving group and could be displaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces. Unfortunately, specific data on these properties are not available .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have been exploring the synthesis and pharmacological properties of various pyrimidine derivatives, including structures closely related to the compound of interest. In one study, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides were described. These compounds showed significant antidepressant and nootropic activities, suggesting the potential of the pyrimidine structure as a central nervous system (CNS) active agent (Thomas et al., 2016).

Anticancer Applications

A notable application of related pyrimidine derivatives is in the field of cancer research. For instance, studies have focused on improving the oral absorption and bioavailability of poorly water-soluble drugs like HO-221, a compound under development as an anticancer agent. The research highlighted techniques such as wet-bead milling to produce submicron particle sizes, which significantly improved the dissolution rate and oral absorption of the drug in animal models (Kondo et al., 1993).

Chemical Properties and Interactions

The compound's chemical properties and interactions, such as dimerization via hydrogen bonding and its implications for drug design and supramolecular chemistry, have been a subject of research. For example, the dimerization behavior of ureidopyrimidones via quadruple hydrogen bonding has been documented, showcasing the compound's ability to form stable dimers in solution, which could influence its pharmacological properties and applications in drug formulation (Beijer et al., 1998).

Antimicrobial Activity

Some pyrimidine derivatives have been evaluated for their antimicrobial activity, suggesting the broad utility of these compounds beyond CNS and cancer therapies. Pyrimidine salts synthesized with chloranilic and picric acids were tested for their antibacterial and antifungal activities, with certain compounds displaying significant inhibition against microbial growth (Mallikarjunaswamy et al., 2013).

Drug Formulation and Stability

Research on using pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation in pyrimidinyl pentafluorobenzamides sheds light on the strategies for improving drug stability and formulation. This study highlights the importance of molecular conformation on the solubility and, ultimately, the bioavailability of pharmaceutical compounds (Forbes et al., 2001).

Safety and Hazards

While specific safety and hazard data for this compound are not available, general precautions should be taken while handling it. This includes avoiding inhalation, contact with skin or eyes, and ingestion . It’s also important to use appropriate personal protective equipment .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its biological activity, and optimizing its synthesis. It could also involve investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-17(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)16-7-5-15(28(31)32)11-18(16)23/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBCKYNNCZGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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